molecular formula C22H20FN5O2S B2507069 3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one CAS No. 2415621-73-5

3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one

Cat. No. B2507069
CAS RN: 2415621-73-5
M. Wt: 437.49
InChI Key: OPEBHBZLNIMNCR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzothiadiazole, a piperidine ring, and a quinazolinone . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The benzothiadiazole is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . The piperidine is a six-membered ring containing one nitrogen atom, and the quinazolinone is a bicyclic compound containing two nitrogen atoms . The exact three-dimensional structure of the compound would depend on the specific spatial arrangement of these rings and the other attached groups .


Chemical Reactions Analysis

Benzothiadiazoles undergo the standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . Piperidines can act as bases and nucleophiles, participating in a variety of reactions . Quinazolinones also have diverse reactivity, depending on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, benzothiadiazoles are generally planar and aromatic, suggesting that the compound might have some degree of conjugation and potentially interesting optical properties .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially interact with biological targets if it were used as a drug, or it could have interesting physical or chemical properties if it were used as a material .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and the interests of researchers. It could potentially be explored for use in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

3-[[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-13-24-19-11-16(23)3-4-17(19)22(30)28(13)12-14-6-8-27(9-7-14)21(29)15-2-5-18-20(10-15)26-31-25-18/h2-5,10-11,14H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEBHBZLNIMNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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